

Early-Phase Clinical Trial Results for Calderasib (MK-1084): A Technical Overview

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Compound of Interest

Compound Name: *Calderasib*

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This technical guide provides a comprehensive analysis of the early-phase clinical trial data for **Calderasib** (MK-1084), a next-generation, oral, selective, and covalent inhibitor of the KRAS G12C mutation. The information presented herein is synthesized from publicly available data, including presentations at major oncology conferences.

Introduction to Calderasib (MK-1084)

Calderasib is an investigational small molecule designed to specifically target the KRAS G12C mutation, a common oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2][3] By covalently binding to the cysteine residue of the mutated KRAS G12C protein, **Calderasib** locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[4] The early-phase clinical development of **Calderasib** is primarily focused on the KANDLELIT-001 study, a multi-arm trial evaluating its safety and efficacy as both a monotherapy and in combination with other anti-cancer agents.[1][5]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the KANDLELIT-001 Phase 1 trial (NCT05067283) as presented at the 2025 American Society of Clinical Oncology (ASCO) Annual Meeting and the 2024 European Society for Medical Oncology (ESMO) Targeted Anticancer Therapies Congress.[1][5][6][7]

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Treatment Arm	Patient Population	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Time to Response (TTR)
MK-1084 Monotherapy	Previously treated KRAS G12C+ NSCLC	38%	-	-
MK-1084 + Pembrolizumab	Treatment-naïve, PD-L1 TPS $\geq 1\%$ KRAS G12C+ NSCLC	77%	85%	1.4 months
MK-1084 + Pembrolizumab + Chemotherapy	Treatment-naïve KRAS G12C+ NSCLC	53%	-	-

Data from various sources, including ASCO and ESMO presentations.[\[6\]](#)[\[7\]](#)

Efficacy in Colorectal Cancer (CRC)

Treatment Arm	Patient Population	Confirmed Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Duration of Response (DOR)
MK-1084 Monotherapy (Arms 1+3)	Previously treated KRAS G12C+ CRC (n=53)	38% (95% CI, 25%-52%)	83% (95% CI, 70%-92%)	Not Reached
MK-1084 + Cetuximab (Arm 5)	1-2 prior lines of therapy for KRAS G12C+ CRC (n=34)	46% (95% CI, 30-63%)	-	-
MK-1084 + Cetuximab + mFOLFOX6 (Arm 6)	0-1 prior lines of therapy for KRAS G12C+ CRC (n=14)	38% (95% CI, 21-58%)	93% (95% CI, 77%-99%)	Not Reached

Data primarily from the 2025 ASCO Annual Meeting presentation.[\[4\]](#)[\[5\]](#)

Safety Summary: Treatment-Related Adverse Events (TRAEs)

Treatment Arm	Any Grade TRAEs	Grade ≥3 TRAEs
MK-1084 Monotherapy	58% - 62%	9%
MK-1084 + Pembrolizumab	94%	-
MK-1084 + Pembrolizumab + Chemotherapy	93%	-
MK-1084 + Cetuximab	95% - 97%	18%
MK-1084 + Cetuximab + mFOLFOX6	90% - 97%	25%

Data compiled from multiple press releases and conference abstracts.[1][4][7] The most common TRAEs reported across the arms included increased AST, nausea, dermatitis acneiform, and rash.[4]

Experimental Protocols

The following is a summary of the experimental design for the KANDLELIT-001 (NCT05067283) clinical trial. This information is based on publicly available trial registration data and conference presentations.

Study Design

KANDLELIT-001 is a Phase 1, open-label, multicenter, multi-arm study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Calderasib** (MK-1084) as a monotherapy and in combination with other therapies in patients with advanced solid tumors harboring the KRAS G12C mutation.[1][8]

Patient Population

Eligible patients were required to have a confirmed KRAS G12C mutation, measurable disease as per RECIST v1.1, and an ECOG performance status of 0 or 1.[4] Specific arms had additional criteria regarding prior lines of therapy and tumor type (NSCLC or CRC).[5]

Treatment Arms (Summary)

- Arm 1 & 3 (Monotherapy): Patients with various advanced solid tumors who had received at least one prior systemic therapy were administered MK-1084 orally, with doses ranging from 25 mg to 800 mg total daily, either once or twice daily.[4][5]
- Arm 2 (Combination with Pembrolizumab): Treatment-naïve patients with metastatic NSCLC and a PD-L1 TPS of 1% or higher received MK-1084 in combination with pembrolizumab.[6]
- Arm 5 (Combination with Cetuximab): Patients with locally advanced unresectable or metastatic CRC with 1 or 2 prior lines of systemic therapy received MK-1084 plus cetuximab.[5]
- Arm 6 (Combination with Cetuximab and Chemotherapy): Patients with locally advanced unresectable or metastatic CRC with 0 or 1 prior line of therapy received MK-1084 in

combination with cetuximab and mFOLFOX6.[5]

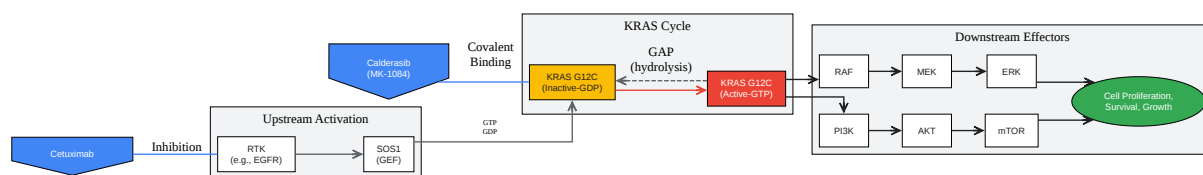
Endpoints

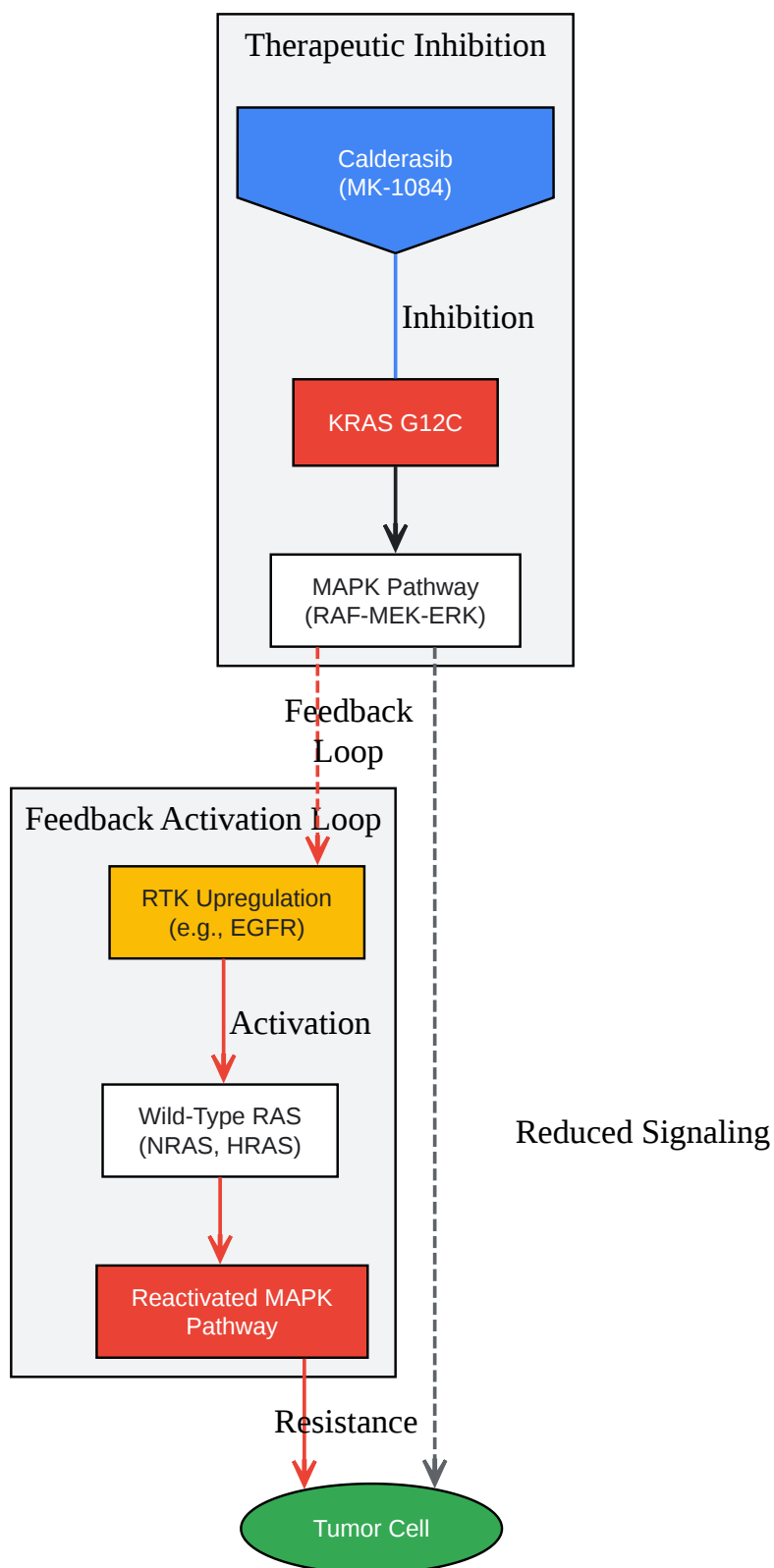
- **Primary Endpoints:** The primary objectives were to assess the safety and tolerability of MK-1084, determined by the incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and treatment discontinuations due to AEs.[4][5]
- **Secondary Endpoints:** Key secondary endpoints included Objective Response Rate (ORR) and Duration of Response (DOR), as assessed by the investigator according to RECIST v1.1.[4][5]

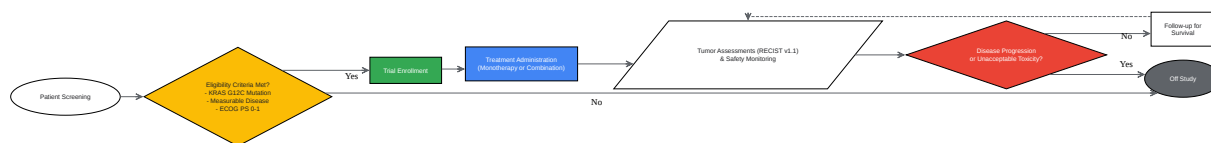
Visualizations

Signaling Pathways

The following diagrams illustrate the KRAS G12C signaling pathway and the rationale for combination therapies.







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